N-Cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
N-Cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
Selective mGlu1 antagonist (Ki = 13 nM). Inhibits mGlu1-mediated inositol phosphate production in rat cerebellar granule cells (IC50 = 13 nM). Displays antinociceptive and analgesic effects in vitro; exhibits no significant sedative effect on locomotor activity.
Brand Name:
Vulcanchem
CAS No.:
446257-23-4
VCID:
VC0004598
InChI:
InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1
SMILES:
C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4
Molecular Formula:
C19H28N4OS
Molecular Weight:
360.5 g/mol
N-Cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
CAS No.: 446257-23-4
Inhibitors
VCID: VC0004598
Molecular Formula: C19H28N4OS
Molecular Weight: 360.5 g/mol
CAS No. | 446257-23-4 |
---|---|
Product Name | N-Cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C19H28N4OS |
Molecular Weight | 360.5 g/mol |
IUPAC Name | N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 |
Standard InChIKey | SASNRPJKZVJWQW-OAHLLOKOSA-N |
Isomeric SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 |
SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 |
Canonical SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 |
Description | Selective mGlu1 antagonist (Ki = 13 nM). Inhibits mGlu1-mediated inositol phosphate production in rat cerebellar granule cells (IC50 = 13 nM). Displays antinociceptive and analgesic effects in vitro; exhibits no significant sedative effect on locomotor activity. |
Synonyms | (R)-N-cycloheptyl-6-((((tetrahydro-2-furyl)methyl)amino)methyl)thieno(2,3-d)pyrimidin-4-ylamine YM-230888 |
PubChem Compound | 11682007 |
Last Modified | Nov 11 2021 |
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